molecular formula C21H24N2O4 B2815725 diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 94917-18-7

diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B2815725
CAS RN: 94917-18-7
M. Wt: 368.433
InChI Key: ACQOEBUOOOLHHQ-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, makes it a useful heterocyclic compound .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest among researchers . Various methods of synthesis have been investigated due to the importance of this significant ring system .


Molecular Structure Analysis

Indoles are known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Physically, indoles are crystalline colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Cardiovascular Research

DHP derivatives, such as those related to the compound of interest, have been explored for their cardiovascular effects. Studies on compounds like diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydroypridine-3,5-dicarboxylate have demonstrated vasodilatory properties in the Langendorff assay, suggesting potential utility as antihypertensive or antianginal agents. The structural deviations in these compounds, including the planarity of the dihydropyridine ring and the orientation of ester groups, may influence their biological activity, offering insights into the design of new cardiovascular drugs (McKenna et al., 1988).

Antimicrobial and Antiviral Activity

Derivatives of 1,4-dihydropyridines have also been explored for their antimicrobial properties. The synthesis and structural elucidation of compounds like diethyl 5,5'-bis(2,5-dimethylpyrrol-1-ylaminocarbonylmethoxy)-2,2'-dimethyl-1,1'-(ethane-1,2-diyl)di(1H-indole)-3,3'-dicarboxylate reveal chemoselectivity towards nucleophilic attack and potential for antimicrobial activity. Such research underscores the broader potential of DHP derivatives in combating microbial infections (Gadaginamath & Shyadligeri, 2000).

Anticancer Research

Furthermore, the exploration of 1,4-dihydropyridine derivatives in cancer research has highlighted their potential in inducing apoptosis in cancer cells. Studies on synthetic diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates have investigated their structure-cytotoxicity relationships, demonstrating that small structural modifications can significantly affect their anticancer activities. This line of research indicates the potential of DHP derivatives as chemotherapeutic agents (Ahn et al., 2018).

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Indole derivatives should be handled with care. They may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use protective measures and work in a well-ventilated area when handling these compounds .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-5-26-20(24)17-12(3)23-13(4)18(21(25)27-6-2)19(17)15-11-22-16-10-8-7-9-14(15)16/h7-11,19,22-23H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQOEBUOOOLHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CNC3=CC=CC=C32)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

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